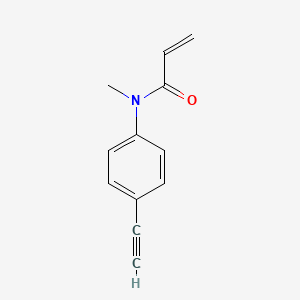
N-(4-Ethynylphenyl)-N-methylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethynylphenyl)-N-methylacrylamide is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethynylphenyl)-N-methylacrylamide typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale.
化学反応の分析
Types of Reactions: N-(4-Ethynylphenyl)-N-methylacrylamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(4-Ethynylphenyl)-N-methylacrylamide has diverse applications in scientific research:
作用機序
The mechanism of action of N-(4-Ethynylphenyl)-N-methylacrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group facilitates coupling reactions, while the acrylamide moiety can undergo polymerization and other transformations. These properties make it a versatile compound in synthetic chemistry and materials science .
類似化合物との比較
N-(4-Ethynylphenyl)carbazole: Shares the ethynylphenyl group but differs in the core structure, leading to different applications in photoluminescent materials.
Tert-butyl (4-ethynylphenyl)carbamate: Similar in having the ethynylphenyl group but used in different synthetic applications.
Uniqueness: N-(4-Ethynylphenyl)-N-methylacrylamide is unique due to its combination of the ethynyl group and acrylamide moiety, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of polymers and advanced materials, where precise control over molecular architecture is required .
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
N-(4-ethynylphenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H11NO/c1-4-10-6-8-11(9-7-10)13(3)12(14)5-2/h1,5-9H,2H2,3H3 |
InChIキー |
YFNRWKXACQNMAM-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)C#C)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


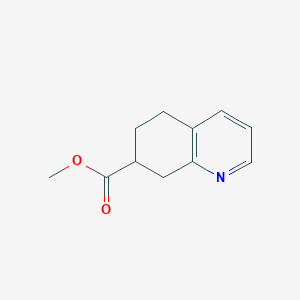
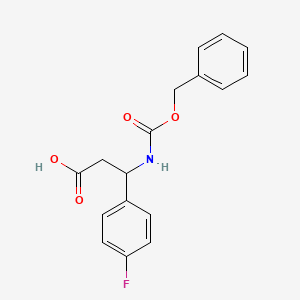
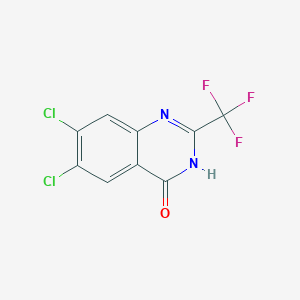
![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
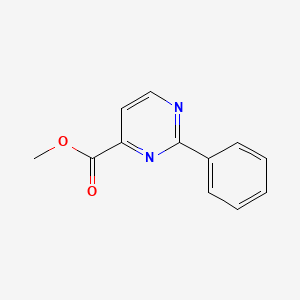


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)
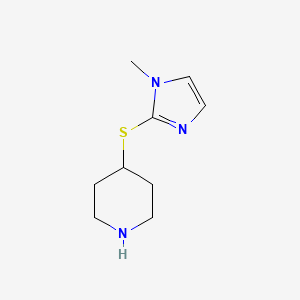

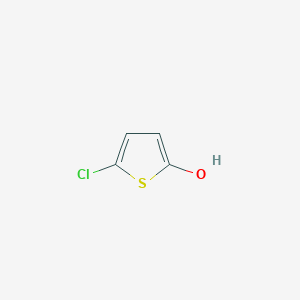
![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)
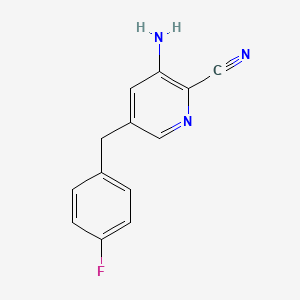
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
